(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate
Description
(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is a chiral piperidine derivative characterized by a Boc (tert-butoxycarbonyl) protecting group at the nitrogen atom, a hydroxyl group at the 4-position, and an ethyl ester at the 2-position. Its stereochemistry ((2R,4R)) is critical for its biological activity and synthetic utility, particularly in pharmaceutical intermediates and asymmetric catalysis . The compound’s structure enables participation in diverse reactions, such as nucleophilic substitutions and ester hydrolyses, making it valuable in drug discovery pipelines.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUGBQXPZDHWHV-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
A common starting material is 4-piperidone or derivatives thereof. The nitrogen atom is first protected using di-tert-butyl dicarbonate (Boc anhydride) to yield the N-Boc protected intermediate. This step prevents unwanted side reactions on the nitrogen during subsequent transformations.
Introduction of the Hydroxyl Group at C-4
Stereoselective hydroxylation at the 4-position is achieved through reduction or asymmetric epoxidation followed by ring-opening reactions. For example, Sharpless asymmetric epoxidation of allylic alcohol intermediates using diethyl L-tartrate can afford enantiomerically enriched epoxides, which upon ring-opening yield the desired 4-hydroxy substituent with defined stereochemistry.
Formation of the Ethyl Ester at C-2
The carboxylate group at the 2-position is introduced or maintained as an ethyl ester, often via esterification reactions or by starting from ethyl oxalate derivatives. The ethyl ester functionality is crucial for subsequent synthetic manipulations and biological activity.
Cyclization and Resolution
Cyclization reactions form the piperidine ring system. In some methods, a Dieckmann cyclization under aprotic conditions (e.g., potassium tert-butoxide in dry toluene) is used to form keto-piperidine intermediates, which are then stereoselectively reduced to the hydroxy derivatives.
Resolution of stereoisomers can be achieved using chiral resolving agents such as L-tartaric acid, allowing isolation of the (2R,4R) enantiomer with high optical purity.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Nitrogen protection | Di-tert-butyl dicarbonate, base | N-Boc protected piperidine intermediate | High (typically >90%) |
| 2 | Grignard addition or asymmetric epoxidation | Grignard reagents / Diethyl L-tartrate, Ti(OiPr)4 | Introduction of 4-substituent with stereocontrol | Moderate to high (80-90%) |
| 3 | Cyclization | Potassium tert-butoxide, dry toluene | Keto-piperidine intermediate | Moderate (70-80%) |
| 4 | Reduction | Lithium aluminium hydride or catalytic hydrogenation | Hydroxy-piperidine derivative | High (85-95%) |
| 5 | Esterification or ester maintenance | Ethanol, acid catalyst or direct ester starting material | Ethyl ester formation | High (90%+) |
| 6 | Resolution | L-tartaric acid in ethanol | (2R,4R) enantiomer isolation | Moderate (40-50%) |
Note: Overall yields vary depending on specific conditions and scale.
Detailed Research Findings and Examples
Patent-Described Method (CN101712645B)
- Starting from diethyl oxalate and 1-bromo-substituted propylene, a Grignard reaction forms a 2-carbonyl-4-substituted intermediate.
- Subsequent cyclization, benzyl ester protection, and deprotection steps yield trans-4-substituted-2-piperidine ethyl formate.
- Final resolution with L-tartaric acid provides the (2R,4R) stereoisomer.
- Advantages include readily available raw materials, mild reaction conditions, and applicability to various substrates.
- Overall yield approximately 24% after all steps.
Literature Synthesis via Dieckmann Cyclization and Yeast Reduction
- N-Boc protected amino diacid is cyclized under aprotic conditions to form keto-piperidine intermediates.
- Selective reduction using yeast or chemical hydride reagents affords hydroxy esters with defined stereochemistry.
- Purification by chromatography and crystallization yields the target compound with high stereochemical purity.
Comparative Table of Key Preparation Methods
| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard + Cyclization + Resolution (Patent) | Diethyl oxalate, 1-bromo-propylene | Grignard, cyclization, benzyl protection, hydrogenation, resolution | ~24% overall | Low cost, mild conditions, scalable | Moderate yield, multiple steps |
| Dieckmann Cyclization + Yeast Reduction (Literature) | N-Boc amino diacid derivatives | Cyclization, selective reduction | Moderate to High | High stereoselectivity, mild reagents | Requires careful stereocontrol |
| Boc Protection + Sharpless Epoxidation (Commercial) | 4-Piperidone derivatives | Boc protection, asymmetric epoxidation, esterification | High (stepwise) | Well-established, good stereocontrol | Requires chiral catalysts |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHNO
- CAS Number : 1363378-14-6
- Molecular Weight : 227.28 g/mol
The compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen, which is essential for various synthetic applications.
Synthetic Applications
- Precursor in Pharmaceutical Synthesis
- Chiral Building Block
- Synthesis of Peptide Analogues
Biological Activities
- Neuropharmacological Effects
- Anticoagulant Properties
- Analgesic and Anesthetic Applications
Case Study 1: Synthesis of NMDA Receptor Antagonists
A study reported the synthesis of a series of NMDA receptor antagonists using this compound as a key intermediate. The resulting compounds showed significant neuroprotective effects in vitro, highlighting the compound's utility in neuropharmacology .
Case Study 2: Development of Anticoagulants
Research focused on modifying the piperidine structure to enhance anticoagulant properties. The study demonstrated that specific substitutions on the this compound framework resulted in compounds with improved efficacy compared to existing anticoagulants .
Mechanism of Action
The compound itself may not have a direct mechanism of action but serves as a building block in the synthesis of other molecules. The mechanism of action would depend on the final product synthesized from this intermediate. Typically, the Boc group protects the amine during reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereoisomers
Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate Stereoisomers
- (2S,4R)-Isomer (CAS 180854-45-9): Shares the same functional groups but differs in configuration at the 2-position. This stereochemical variation significantly impacts its reactivity and binding affinity in chiral environments, as noted in enantioselective synthesis studies .
- (2S,4S)-Isomer (CAS 180854-46-0) : Exhibits altered spatial arrangement, reducing compatibility with enzymes or receptors that prefer the (2R,4R) configuration .
Ethyl 4-Methyl-2-piperidinecarboxylate Derivatives
- (2R,4R)-Ethyl 4-methyl-2-piperidinecarboxylate (CAS 74892-82-3) : Lacks the Boc and hydroxyl groups but features a methyl substituent at the 4-position. This modification increases hydrophobicity (logP ~1.8) compared to the target compound (logP ~0.5), influencing solubility and membrane permeability .
- Ethyl 1-methylpipecolinate (CAS 30727-18-5) : Contains a methyl group directly on the nitrogen instead of Boc. This reduces steric hindrance but compromises stability under acidic conditions .
Functional Group Variations
Boc-Protected Analogues
- Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate (CAS 1881265-72-0) : Replaces the hydroxyl group with two fluorine atoms at the 4-position. Fluorination enhances metabolic stability and electronegativity, making it suitable for PET imaging probes .
- (2R,4R)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt (CAS 441044-16-2) : Converts the ethyl ester to a carboxylic acid salt, altering solubility (water solubility increases to >50 mg/mL) and enabling ionic interactions in crystallography studies .
Ester-Modified Derivatives
- Ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 169458-04-2) : Features an acetoxyethyl side chain, enhancing flexibility and binding to hydrophobic pockets in protein targets .
- Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 1838-39-7) : Contains an additional ethoxycarbonyl group, increasing molecular weight (243.3 g/mol vs. 287.3 g/mol for the target compound) and altering dipole moments .
Table 1: Key Properties of Selected Analogues
*logP values estimated via computational models.
Biological Activity
(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate, also known by its CAS number 87691-27-8, is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₀H₁₇NO₅
- Molecular Weight : 231.25 g/mol
- InChI Key : BENKAPCDIOILGV-BQBZGAKWSA-N
This compound features a piperidine ring substituted with a Boc (tert-butoxycarbonyl) group and a hydroxyl group at specific positions, which are critical for its biological interactions.
Pharmacological Profile
Research indicates that this compound exhibits notable interactions with various neurotransmitter systems:
- Dopamine Transporter (DAT) : The compound has shown high affinity for the dopamine transporter, which is crucial in the treatment of neurological disorders such as depression and drug addiction. The presence of hydroxyl groups enhances binding affinity and may facilitate blood-brain barrier penetration .
- Norepinephrine Transporter (NET) : In addition to DAT interaction, it also demonstrates moderate to high affinity for the norepinephrine transporter, suggesting potential applications in mood regulation and attention deficit disorders .
- Muscarinic Receptors : Some studies have indicated that related compounds can act as agonists for muscarinic receptors (M1 and M4), which are involved in cognitive functions and memory processes .
The mechanism by which this compound exerts its effects primarily involves the modulation of neurotransmitter reuptake through inhibition of transporters. This action increases the availability of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission related to mood and cognitive functions.
Study on Neurotransmitter Affinity
A study conducted on a series of compounds related to this compound demonstrated that the introduction of hydroxyl groups significantly improved affinity for both DAT and NET. This was attributed to enhanced hydrogen bonding capabilities that stabilize interactions with the transporter proteins .
Therapeutic Potential
The compound's pharmacological profile suggests it could be beneficial in treating conditions such as:
- Drug Abuse : By modulating dopamine levels.
- Depression : Through norepinephrine reuptake inhibition.
- Cognitive Disorders : Potentially through muscarinic receptor activation.
Data Table: Summary of Biological Activities
| Biological Target | Affinity Level | Potential Therapeutic Use |
|---|---|---|
| Dopamine Transporter | High | Treatment of drug addiction |
| Norepinephrine Transporter | Moderate to High | Treatment of depression |
| Muscarinic Receptors | Agonist Activity | Cognitive enhancement |
Q & A
Q. How can researchers mitigate epimerization during ester hydrolysis under basic conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
